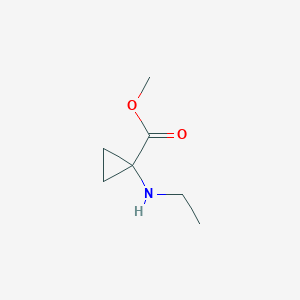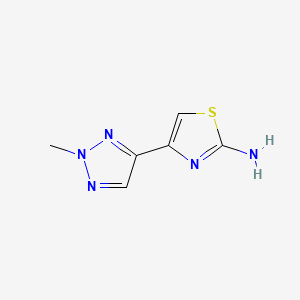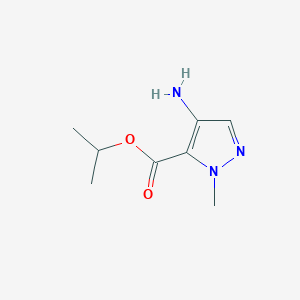
3-Amino-2-methyl-1-(5-methylthiophen-2-yl)propan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Amino-2-methyl-1-(5-methylthiophen-2-yl)propan-1-ol is a chemical compound with a molecular formula of C9H15NOS. This compound features a thiophene ring, which is a sulfur-containing heterocycle, and an amino alcohol functional group. The presence of these functional groups makes it a versatile compound in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-methyl-1-(5-methylthiophen-2-yl)propan-1-ol can be achieved through several methods:
-
Starting from Acetylthiophene
Mannich Condensation: Acetylthiophene reacts with formaldehyde and methylamine hydrochloride to form an intermediate, which is then reduced asymmetrically to yield the target compound.
Bromination and Reduction: Acetylthiophene is brominated and then subjected to reduction and hydrolysis to obtain the desired product.
-
Starting from Thiophene
Mannich Reaction: Thiophene undergoes a Mannich reaction with formaldehyde and methylamine, followed by reduction to produce the target compound.
-
Starting from Thiophenecarboxaldehyde
Reductive Amination: Thiophenecarboxaldehyde reacts with methylamine and a reducing agent to form the target compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale Mannich reactions followed by asymmetric reduction. The use of metal catalysts or enzymes for asymmetric reduction is common to achieve high yields and enantiomeric purity.
化学反应分析
Types of Reactions
-
Oxidation
- The amino alcohol group can be oxidized to form corresponding ketones or aldehydes.
- Common oxidizing agents include potassium permanganate and chromium trioxide.
-
Reduction
- The compound can undergo reduction to form amines or alcohols.
- Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
-
Substitution
- The thiophene ring can undergo electrophilic substitution reactions.
- Halogenation, nitration, and sulfonation are typical substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid.
Major Products
Oxidation: Ketones, aldehydes.
Reduction: Amines, alcohols.
Substitution: Halogenated, nitrated, or sulfonated thiophene derivatives.
科学研究应用
3-Amino-2-methyl-1-(5-methylthiophen-2-yl)propan-1-ol has diverse applications in scientific research:
-
Chemistry
- Used as an intermediate in the synthesis of complex organic molecules.
- Serves as a building block for heterocyclic compounds.
-
Biology
- Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
-
Medicine
- Explored as a precursor for pharmaceutical compounds, particularly those targeting neurological disorders.
-
Industry
- Utilized in the production of specialty chemicals and materials.
- Employed in the synthesis of polymers and resins.
作用机制
The mechanism of action of 3-Amino-2-methyl-1-(5-methylthiophen-2-yl)propan-1-ol involves its interaction with various molecular targets:
Molecular Targets: Enzymes, receptors, and ion channels.
Pathways Involved: Modulation of neurotransmitter release, inhibition of enzyme activity, and interaction with cellular signaling pathways.
相似化合物的比较
Similar Compounds
-
3-(Methylamino)-1-(5-methylthiophen-2-yl)propan-1-ol
- Similar structure but with a methylamino group instead of an amino group.
- Used in similar applications but may exhibit different reactivity and biological activity.
-
2-Amino-2-methyl-1-propanol
- Lacks the thiophene ring.
- Used as a surfactant and in the synthesis of pharmaceuticals.
Uniqueness
3-Amino-2-methyl-1-(5-methylthiophen-2-yl)propan-1-ol is unique due to the presence of both the thiophene ring and the amino alcohol functional group. This combination imparts distinct chemical reactivity and potential biological activities, making it valuable in various fields of research and industry.
属性
分子式 |
C9H15NOS |
|---|---|
分子量 |
185.29 g/mol |
IUPAC 名称 |
3-amino-2-methyl-1-(5-methylthiophen-2-yl)propan-1-ol |
InChI |
InChI=1S/C9H15NOS/c1-6(5-10)9(11)8-4-3-7(2)12-8/h3-4,6,9,11H,5,10H2,1-2H3 |
InChI 键 |
RZNIAOLMUOFIPK-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(S1)C(C(C)CN)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(Cyclopropylmethyl)amino]propan-2-one](/img/structure/B13161144.png)
![N-[1-(Aminomethyl)cyclopropyl]butanamide](/img/structure/B13161151.png)








![3-[1-(Aminomethyl)cyclobutyl]-1-methylpyrrolidin-3-ol](/img/structure/B13161202.png)


![3-Propyl-3-azabicyclo[3.3.1]nonan-9-one](/img/structure/B13161232.png)
